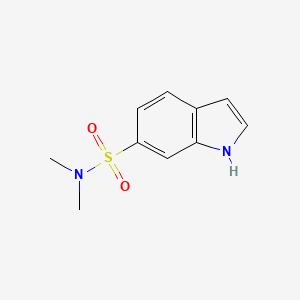

N,N-dimethyl-1H-indole-6-sulfonamide

説明

N,N-Dimethyl-1H-indole-6-sulfonamide is a sulfonamide derivative featuring a dimethyl-substituted amine group attached to the sulfonyl moiety of an indole ring. The indole core is a bicyclic structure comprising a benzene ring fused to a pyrrole ring, which confers aromaticity and electronic properties critical for interactions in biological or material systems. The sulfonamide group (–SO₂NH–) is a common pharmacophore known for its role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. The dimethyl substitution on the amine may enhance lipophilicity and metabolic stability compared to non-alkylated analogs .

特性

分子式 |

C10H12N2O2S |

|---|---|

分子量 |

224.28 g/mol |

IUPAC名 |

N,N-dimethyl-1H-indole-6-sulfonamide |

InChI |

InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)9-4-3-8-5-6-11-10(8)7-9/h3-7,11H,1-2H3 |

InChIキー |

NSDUNGXWHHPWSI-UHFFFAOYSA-N |

正規SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C=CN2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

N-Methyl-2,3-Dihydro-1H-Indole-6-Sulfonamide

Structural Differences :

- The 2,3-dihydroindole moiety in this compound reduces aromaticity by saturating the pyrrole ring, altering electronic properties and reactivity.

- Molecular Formula: C₉H₁₂N₂O₂S vs. C₁₀H₁₄N₂O₂S (hypothetical for N,N-dimethyl-1H-indole-6-sulfonamide).

- Molecular Weight: 212.27 g/mol vs. ~226.3 g/mol (estimated for dimethyl analog) .

- Synthesis: N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide is synthesized via sulfonation of 2,3-dihydroindole followed by N-methylation.

Applications :

2-Oxo-1,2-Dihydrobenzo[cd]Indole-6-Sulfonamide Derivatives

Structural Differences :

Synthesis :

N-Substituted Ethyl-1H-Indazole-3-Carboxylates

Functional Group Comparison :

- Indazole (two adjacent nitrogen atoms in the bicyclic ring) vs. indole (one nitrogen). This difference affects electronic properties and binding affinity in biological targets.

- Carboxylate esters vs. sulfonamides: The former are more hydrolytically labile but offer distinct coordination sites for metal catalysts .

Reactivity :

Data Table: Key Properties and Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| N,N-Dimethyl-1H-indole-6-sulfonamide | C₁₀H₁₄N₂O₂S (hypothetical) | ~226.3 | Dimethylamine enhances lipophilicity; fully aromatic indole core. |

| N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide | C₉H₁₂N₂O₂S | 212.27 | Partially saturated indole; reduced aromaticity. |

| 2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide | C₁₅H₁₂N₂O₃S | 308.34 | Extended π-system; 2-oxo group enables hydrogen bonding. |

| Ethyl-1H-indazole-3-carboxylate | C₁₀H₉N₂O₂ | 189.20 | Indazole core with ester group; prone to hydrolysis. |

Research Findings and Mechanistic Insights

Sulfonamide vs. Carboxylate Reactivity :

- Sulfonamides are less nucleophilic than carboxylates due to the electron-withdrawing sulfonyl group, influencing their participation in transition-metal-catalyzed C–H activation reactions. For example, carboxylate-assisted mechanisms (e.g., concerted metalation-deprotonation) are less feasible with sulfonamides .

- Biological Implications: Dimethylation of the sulfonamide nitrogen in N,N-dimethyl-1H-indole-6-sulfonamide may improve blood-brain barrier penetration compared to non-alkylated analogs, a hypothesis supported by studies on similar N-methylated sulfonamides .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。